molecular formula C7H10O3 B169636 1,4-Dioxaspiro[4.4]nonan-7-one CAS No. 109459-59-8

1,4-Dioxaspiro[4.4]nonan-7-one

Cat. No.: B169636
CAS No.: 109459-59-8
M. Wt: 142.15 g/mol
InChI Key: CAJRFMICEAJKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dioxaspiro[44]nonan-7-one is a spiroketal compound characterized by a unique spirocyclic structure This compound is part of the broader class of spiroketals, which are known for their stability and interesting chemical properties The spiroketal structure consists of two oxygen atoms incorporated into a nonane ring, forming a dioxaspiro system

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxaspiro[4.4]nonan-7-one can be synthesized through several methods. One common approach involves the condensation of diols with ketones under acidic conditions. For instance, the reaction of 1,4-butanediol with cyclohexanone in the presence of an acid catalyst can yield the desired spiroketal. The reaction typically requires refluxing the reactants in a suitable solvent such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the condensation reaction, allowing for large-scale production. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.4]nonan-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the spiroketal into corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or amines in polar solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Functionalized spiroketals with various substituents.

Scientific Research Applications

1,4-Dioxaspiro[4.4]nonan-7-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of polymers and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.4]nonan-7-one involves its interaction with specific molecular targets. The spiroketal structure can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,4-Dioxaspiro[44]nonan-7-one can be compared with other spiroketals such as 1,6-Dioxaspiro[44]nonane and 1,4-Dioxaspiro[45]decane These compounds share similar structural features but differ in their ring sizes and substituents The uniqueness of 1,4-Dioxaspiro[4

List of Similar Compounds

  • 1,6-Dioxaspiro[4.4]nonane
  • 1,4-Dioxaspiro[4.5]decane
  • 1,4-Dioxaspiro[4.6]undecane

Properties

IUPAC Name

1,4-dioxaspiro[4.4]nonan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6-1-2-7(5-6)9-3-4-10-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJRFMICEAJKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1=O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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